molecular formula C14H19N2+ B12784608 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile CAS No. 7476-27-9

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile

Cat. No.: B12784608
CAS No.: 7476-27-9
M. Wt: 215.31 g/mol
InChI Key: UAQJFZDIFFQZFF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine ring.

    Substitution Reactions: Introduction of the phenyl and carbonitrile groups through substitution reactions using suitable reagents and catalysts.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.

Scientific Research Applications

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects depending on the context of its application.

Comparison with Similar Compounds

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile and related piperidine derivatives.

    Uniqueness: The specific substitution pattern and functional groups of this compound confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

7476-27-9

Molecular Formula

C14H19N2+

Molecular Weight

215.31 g/mol

IUPAC Name

1,1-dimethyl-4-phenylpiperidin-1-ium-4-carbonitrile

InChI

InChI=1S/C14H19N2/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3/q+1

InChI Key

UAQJFZDIFFQZFF-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)(C#N)C2=CC=CC=C2)C

Origin of Product

United States

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